Cgp 21833

Description

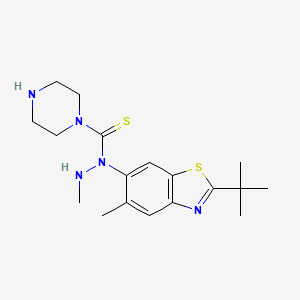

Structure

2D Structure

3D Structure

Properties

CAS No. |

122378-49-8 |

|---|---|

Molecular Formula |

C18H27N5S2 |

Molecular Weight |

377.6 g/mol |

IUPAC Name |

N-(2-tert-butyl-5-methyl-1,3-benzothiazol-6-yl)-N'-methylpiperazine-1-carbothiohydrazide |

InChI |

InChI=1S/C18H27N5S2/c1-12-10-13-15(25-16(21-13)18(2,3)4)11-14(12)23(19-5)17(24)22-8-6-20-7-9-22/h10-11,19-20H,6-9H2,1-5H3 |

InChI Key |

UHZLKFSNWANYEJ-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1N(C(=S)N3CCNCC3)NC)SC(=N2)C(C)(C)C |

Canonical SMILES |

CC1=CC2=C(C=C1N(C(=S)N3CCNCC3)NC)SC(=N2)C(C)(C)C |

Appearance |

Solid powder |

Other CAS No. |

122378-49-8 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Cgp 21833; Cgp-21833; Cgp21833. |

Origin of Product |

United States |

Pharmacological Efficacy of Cgp 21833 in Filarial Parasite Models

In Vitro Efficacy Assessments Against Filarial Nematodes

In vitro studies have been crucial in elucidating the direct effects of CGP 21833 on filarial parasites, independent of host-mediated immune responses. These assessments have primarily centered on key viability parameters such as larval motility, moulting, and antigen secretion.

Evaluation of Effects on Onchocerca volvulus Larval Stages (L3 and L4)

Studies on the larval stages of Onchocerca volvulus, the causative agent of onchocerciasis, have been instrumental in determining the stage-specific efficacy of this compound. The transition from third-stage larvae (L3) to fourth-stage larvae (L4) is a critical developmental step and a key target for antifilarial drugs.

In vitro testing of this compound against the developing larval stages of O. volvulus demonstrated a limited effect on their motility. The motility of both third and fourth stage larvae was only impacted at very high concentrations of the compound. This suggests that larval motility may not be the primary indicator of this compound's efficacy at physiologically relevant concentrations.

In contrast to its effects on motility, this compound demonstrated a notable impact on the moulting process of O. volvulus larvae in vitro. The compound showed good effects on the moulting rates from the L3 to the L4 stage when compared to untreated controls. This inhibitory effect on larval development highlights a key mechanism of its antifilarial activity.

Table 1: In Vitro Efficacy of this compound against Onchocerca volvulus Larval Stages

| Parameter | Larval Stage | Observed Effect of this compound |

|---|---|---|

| Motility | L3 and L4 | Affected only at very high concentrations |

| Moulting | L3 to L4 | Good inhibitory effects on moulting rates |

Efficacy Characterization Against Adult Onchocerca gibsoni

While direct studies on the effect of this compound on adult Onchocerca gibsoni are limited, research into related compounds provides valuable insights into potential mechanisms of action against adult filarial worms.

Studies on the effects of benzimidazole compounds on adult O. gibsoni have shown a significant impact on the output of circulating antigens. Treatment of infected cattle with benzimidazoles led to a notable increase in circulating egg antigens. nih.gov This phenomenon is attributed to the drugs' disruption of embryogenesis and the subsequent accelerated loss of uterine contents from the female worms. nih.gov Measurement of such antigen levels can serve as a valuable tool for assessing the efficacy and mode of action of anthelmintic drugs. nih.gov

Assessment of Effects on Litomosoides carinii

The rodent filarial parasite Litomosoides carinii has served as a model for preliminary in vivo and in vitro screening of antifilarial compounds. Although specific data for this compound is not extensively detailed in available literature, studies on closely related Ciba-Geigy compounds and other benzimidazoles offer a comparative perspective. For instance, the filaricide CGP 20376, a related compound, demonstrated macrofilaricidal activity which was correlated with a reduction in the dynamics of specific antibody levels in L. carinii-infected hosts. nih.gov Furthermore, other benzimidazole derivatives have shown marked activity on the reproductive system of mature female L. carinii worms, leading to a rapid and significant reduction in the number of circulating microfilariae. nih.gov

Inhibition of Adult Worm Motility

Limited publicly available research data specifically detailing the inhibitory effects of this compound on the motility of adult filarial worms could be identified for this review.

Suppression of Microfilarial Motility

This compound, a thiourea derivative, has demonstrated an impact on the motility of microfilariae in vitro. In a comparative study, its effects were assessed alongside other benzothiazole (B30560) derivatives on the microfilariae of Litomosoides carinii, Brugia malayi, and Acanthocheilonema viteae. The study revealed that to achieve a similar reduction in microfilarial motility as the more potent compounds in the series, concentrations of this compound needed to be increased by a factor of 10 to 100. This suggests a comparatively lower intrinsic activity against microfilarial motility under the tested conditions.

Efficacy Against Brugia spp. Microfilariae

In studies evaluating the in vitro efficacy against Brugia malayi microfilariae, this compound was shown to affect their motility. However, its potency was found to be lower than that of other tested benzothiazole derivatives. Specifically, 10- to 100-fold higher concentrations of this compound were required to produce effects comparable to the most active compounds in the study. The presence of proteins in the incubation medium, such as fetal calf serum, was also noted to reduce the efficacy of the compounds, necessitating an increase in drug concentrations by up to 100-fold to achieve similar results as in a protein-free medium.

Comparative In Vitro Efficacy Profiling with Structurally Related Benzothiazole Derivatives

A comparative in vitro study profiled the efficacy of six 2-tert-butyl-benzothiazole derivatives, including this compound, against the microfilariae of Litomosoides carinii, Brugia malayi, and Acanthocheilonema viteae. The results indicated a clear structure-activity relationship among the tested compounds.

The thiourea derivatives, which include this compound and CGP 20309 (the 5-methoxy analogue of this compound), demonstrated lower potency compared to other derivatives. The most effective compounds were CGP 20376 and CGP 21835, which were able to completely immobilize microfilariae at concentrations ranging from 0.1 to 10 nmol/ml after 20 hours in a protein-free medium. In contrast, concentrations of the thiourea derivatives, including this compound, had to be increased by a factor of 10 to 100 to elicit a similar biological response.

Interactive Data Table: Comparative In Vitro Efficacy of Benzothiazole Derivatives Against Microfilariae

| Compound | Chemical Class | Relative Potency |

| CGP 20376 | Dithiocarbamate | High |

| CGP 21835 | Dithiocarbamate | High |

| CGP 21306 | Isothiocyanate | Moderate |

| This compound | Thiourea | Low |

| CGP 26702 | Thiourea | Low |

| CGP 20309 | Thiourea | Low |

In Vivo Preclinical Efficacy Studies

The evaluation of this compound has extended to in vivo models to assess its therapeutic potential in a more complex biological environment.

Evaluation in Mastomys natalensis Models for Onchocerca volvulus

Specific research findings from in vivo preclinical efficacy studies of this compound in Mastomys natalensis models for Onchocerca volvulus were not available in the public domain at the time of this review.

Investigations in Bovine-Onchocerca gibsoni Models

This compound was included in trials utilizing the bovine-Onchocerca gibsoni model to assess its filaricidal effects. In one study, monoclonal antibody-based ELISAs were used to monitor the impact of several compounds, including this compound, on male O. gibsoni worms in vitro. At a concentration of 5 micrograms/ml, no significant differences in antigen output were observed between the parasites treated with this compound and the control group.

Further in vivo investigations in cattle infected with O. gibsoni also employed these ELISAs to detect parasite antigens in the sera of treated animals. However, the levels of measurable parasite antigens were highly variable both within and between the treatment and control groups. There were no consistent trends that could be correlated with the time after treatment, any micro or macrofilaricidal effects against O. gibsoni, or the dose rate for any of the compounds tested, including this compound. Consequently, these particular assays were deemed unsuitable for identifying drug-induced damage to O. gibsoni in these in vivo trials.

Analysis of Effects on Brugia spp. in Rodent Models

There is currently no publicly available scientific literature detailing the in vivo efficacy or effects of the chemical compound this compound in rodent models infected with Brugia spp. parasites. Research studies on this specific compound have not described its activity within this particular experimental framework.

Comparative In Vivo Efficacy with Analogous Chemical Entities

While direct in vivo studies on the efficacy of this compound in rodent models are not available, comparative data from in vitro and limited in vivo studies on analogous compounds, including CGP 20376, CGP 6140, and CGP 20309, provide context for its potential antifilarial activity. A significant study investigated the effects of these four Ciba-Geigy compounds on the viability of third and fourth stage larvae of Onchocerca volvulus. nih.gov

In vitro assessments, which utilized the motility of larval stages and the moulting process from the third to the fourth stage as parameters for drug activity, demonstrated that all four compounds, including this compound, exhibited positive effects on the moulting rates compared to controls when incubated in a culture medium containing serum. nih.gov However, when the compounds were tested in a medium without serum for a three-hour exposure, only CGP 20376 showed a distinct inhibitory effect on the developing larvae. nih.gov

The following table summarizes the comparative in vitro effects of this compound and its analogues on the moulting of Onchocerca volvulus larvae.

| Compound | Effect on Moulting Rate (in vitro, with serum) | Inhibitory Effect on Larval Development (in vitro, without serum) |

| This compound | Good | Not specified as having a clear inhibitory effect |

| CGP 20376 | Good | Clear inhibitory effect |

| CGP 6140 | Good | Not specified as having a clear inhibitory effect |

| CGP 20309 | Good | Not specified as having a clear inhibitory effect |

In vivo testing was conducted for CGP 6140 and CGP 20376 using a diffusion chamber technique to implant infective larvae into the peritoneum of Mastomys natalensis. nih.gov The results of these in vivo experiments are presented in the table below.

| Compound | In Vivo Effect on Onchocerca volvulus Larvae in Mastomys natalensis |

| CGP 6140 | Unsatisfactory effects at high doses |

| CGP 20376 | Inhibited moulting and killed most larvae |

These findings indicate that among the tested analogous compounds, CGP 20376 demonstrated the most promising in vivo activity against Onchocerca volvulus larvae in the specified rodent model. nih.gov The motility of the developing larvae, both in in vitro scenarios with and without serum, was only impacted at very high concentrations of these compounds. nih.gov

Elucidation of the Molecular and Cellular Mechanisms of Action of Cgp 21833

Investigation of Mitochondrial Dysfunction

CGP 21833 has been shown to induce mitochondrial dysfunction by targeting key components of the electron transport chain. This interference with mitochondrial processes is a central aspect of its mechanism of action.

Studies have demonstrated that this compound is an inhibitor of mitochondrial-derived respiration. Its action is comparable to that of rotenone, a well-known inhibitor of mitochondrial complex I. The inhibitory effects of this compound are specific to the initial stages of the electron transport chain, as the use of succinate (B1194679) as a substrate can overcome the respiratory inhibition, indicating that the site of action is within complex I.

This compound has been identified as an inhibitor of NADH oxidase activity. Research on submitochondrial particles from both Ascaris muscle and rat liver has shown that benzothiazole (B30560) derivatives, including this compound, inhibit NADH oxidase. While some related compounds show a 50% inhibition of respiration (IC50) at concentrations below 25 microM, this compound demonstrates a less potent but still significant inhibition of NADH oxidase. nih.gov

Further investigation into the specific site of inhibition within mitochondrial complex I has revealed that this compound has pronounced effects on NADH:quinone reductase activity. nih.gov Experiments have shown that while NADH:ferricyanide reductase activity remains unaffected by the compound, the NADH:quinone reductase activity in both Ascaris and rat liver submitochondrial particles is significantly inhibited. This suggests that the site of inhibition for this compound is located after the flavoprotein dehydrogenase but before the site of quinone reduction within complex I. nih.gov

Table 1: Inhibitory Effects of this compound on Mitochondrial Respiratory Chain Components

| Enzyme/Process | Effect of this compound | Location of Action |

|---|---|---|

| Mitochondrial Respiration | Inhibition | Complex I |

| NADH Oxidase | Inhibition | Complex I |

| NADH:Quinone Reductase | Pronounced Inhibition | Within Complex I (post-flavoprotein dehydrogenase, pre-quinone reduction) |

| NADH:Ferricyanide Reductase | Unaffected | - |

The inhibition of mitochondrial respiration by this compound leads to significant alterations in the aerobic end-products of metabolism. In the filarial worm Litomosoides carinii, exposure to benzothiazole derivatives, including this compound, resulted in a substantial reduction in acetate (B1210297) production. nih.gov A slight decrease in lactate (B86563) production was also observed. nih.gov These changes in metabolic output are a direct consequence of the disruption of the electron transport chain and the subsequent impairment of oxidative phosphorylation.

Table 2: Effect of Benzothiazole Derivatives (including this compound) on Aerobic End-Products in Litomosoides carinii

| Metabolic End-Product | Observed Change |

|---|---|

| Acetate | Greatly Reduced |

| Lactate | Slight Decrease |

Inhibition of Mitochondrial Respiration Pathways

Analysis of Cellular Ultrastructural Pathologies Induced by this compound

In addition to its biochemical effects on mitochondria, this compound induces distinct pathological changes at the ultrastructural level of cells. These alterations are particularly evident in somatic muscle cells.

In vivo studies on the effects of this compound have revealed early and significant alterations in the fine structure of somatic muscle cells. In the nematode Litomosoides carinii, treatment with this compound leads to considerable swelling of the muscle cell mitochondria. nih.gov This mitochondrial swelling is a precursor to their disintegration. Following the mitochondrial damage, disintegration of the myofilaments and vacuolization of the cytoplasm are observed. nih.gov These ultrastructural changes underscore the profound impact of this compound on cellular integrity, originating from its primary effect on mitochondrial function.

Advanced Research Methodologies and Analytical Approaches for Cgp 21833 Studies

In Vitro Parasite Culture Systems for Compound Evaluation

In vitro cultivation of filarial parasites provides a controlled environment for the initial screening and detailed evaluation of compounds like CGP 21833. These systems are indispensable for understanding the direct effects of a compound on the parasite, independent of host factors.

The successful in vitro maintenance and development of filarial nematodes are paramount for generating reliable drug susceptibility data. For a compound like this compound, which has shown activity against various filarial species, culture conditions are tailored to the specific parasite being studied, such as Brugia malayi or Onchocerca ochengi.

Key parameters for the optimization of these culture systems include:

Basal Media: A variety of complex media, such as RPMI-1640, are often used as a base, supplemented with essential nutrients to mimic the physiological environment of the host.

Serum Supplementation: Fetal bovine serum or host-specific serum is a critical component, providing growth factors and other essential molecules necessary for parasite survival and development.

Feeder Cells: Co-culturing with mammalian cells, such as monkey kidney epithelial cells or human umbilical vein endothelial cells, can provide a supportive matrix and essential metabolites that promote the long-term viability and maturation of the parasites.

Gas Phase: Maintaining a specific gas composition, typically with reduced oxygen and elevated carbon dioxide levels, is crucial for simulating the in vivo environment of the parasites.

Temperature: The culture temperature is strictly maintained at 37°C to replicate the host's body temperature.

These optimized conditions are essential for assessing the impact of this compound on parasite motility, viability, and development through various larval and adult stages.

The discovery of novel antifilarial leads from large compound libraries has been accelerated by the development of high-throughput screening (HTS) systems. While specific details of this compound's inclusion in HTS campaigns are not extensively documented, the general principles of such systems would have been applied to identify and characterize its activity.

A typical HTS cascade for antifilarial drug discovery involves:

Primary Screen: This initial phase often utilizes a simple, rapid assay to assess the effect of a large number of compounds on a surrogate nematode, such as the free-living Caenorhabditis elegans, or on the microfilariae of a relevant filarial species. Motility is a common endpoint, often measured using automated imaging systems.

Secondary Screen: Compounds that show activity in the primary screen are then advanced to more complex assays using the target filarial species, such as Brugia malayi or Onchocerca volvulus. These assays may assess not only motility but also viability, using metabolic indicators like the MTT reduction assay. nih.govnih.gov

Tertiary Screen: The most promising candidates are then evaluated in more physiologically relevant in vitro models, which may include co-culture systems that support the development of larval stages to adulthood or assess the compound's effect on adult worm fecundity.

This tiered approach allows for the efficient identification of potent and selective antifilarial agents like this compound from a vast chemical space.

Preclinical Animal Models for Investigating Antifilarial Activity

In vivo evaluation in relevant animal models is a critical step in the preclinical development of an antifilarial drug. These models provide essential information on a compound's efficacy, pharmacokinetics, and potential toxicity in a complex biological system.

The selection of an appropriate animal model is crucial and depends on the target filarial species and the stage of the parasite being investigated. For compounds like this compound and its analogs, several well-established host-parasite systems have been utilized. nih.govnih.gov

| Animal Model | Filarial Parasite | Key Features |

| Jird (Meriones unguiculatus) | Brugia malayi | Supports the full life cycle of the parasite, allowing for the evaluation of activity against microfilariae, developing larvae, and adult worms. |

| Leaf-monkey (Presbytis cristata) | Brugia malayi | A primate model that closely mimics human filariasis, providing valuable data on efficacy and host response. nih.gov |

| Cattle | Onchocerca ochengi | A natural host-parasite system that serves as an important model for onchocerciasis, particularly for screening macrofilaricidal compounds. researchgate.net |

These models are validated by ensuring that the course of infection and the resulting pathology are consistent and reproducible, allowing for a reliable assessment of a drug's antifilarial effects.

The diffusion chamber technique is a specialized in vivo method that allows for the assessment of a compound's activity against specific larval stages of filarial parasites without the complexities of a full infection. This technique involves enclosing larvae within a semi-permeable chamber, which is then implanted into the peritoneal cavity of a rodent model.

The key advantages of this technique include:

Isolation of Larval Stages: It allows for the direct assessment of a compound's effect on a specific larval stage.

High Recovery Rate: The enclosed nature of the chamber facilitates the recovery and subsequent analysis of the parasites.

Reduced Host Influence: While the larvae are exposed to host fluids and metabolites, they are protected from the host's cellular immune response, allowing for a more direct assessment of the drug's activity.

This method is particularly useful for evaluating the prophylactic potential of compounds like this compound against the infective third-stage larvae (L3) of filarial nematodes.

Biochemical and Molecular Assays

A variety of biochemical and molecular assays are employed to quantify the antifilarial activity of compounds and to elucidate their mechanism of action.

Biochemical Assays:

MTT Reduction Assay: This colorimetric assay is a widely used method to assess the viability of filarial worms in vitro. nih.govnih.gov It measures the activity of mitochondrial dehydrogenases, which are indicative of metabolic activity. A reduction in MTT reduction following exposure to a compound like this compound would indicate a loss of parasite viability.

Parasite Antigen Detection: Immunoassays, such as ELISA, can be used to detect and quantify circulating filarial antigens in the serum of infected animals. nih.gov A decline in antigen levels following treatment with a compound like this compound can serve as a surrogate marker of drug efficacy, reflecting a reduction in adult worm burden or reproductive activity. nih.gov

Molecular Assays:

Reverse Transcriptase-PCR (RT-PCR): This technique can be used to detect and quantify the expression of specific genes in filarial parasites. nih.gov For example, RT-PCR assays targeting transcripts specific to certain larval stages can be used to assess the impact of a compound on parasite development and molting. nih.gov

These advanced methodologies, from optimized in vitro cultures to sophisticated in vivo models and sensitive biochemical and molecular assays, are essential for the comprehensive evaluation of antifilarial drug candidates like this compound and for advancing the development of new therapies for filariasis.

Mitochondrial Respiration Assays Utilizing Submitochondrial Particles

The study of a compound's effect on mitochondrial respiration is a cornerstone of toxicological and pharmacological research, providing critical insights into its mechanism of action at a subcellular level. Mitochondrial respiration assays utilizing submitochondrial particles (SMPs) offer a robust in vitro system to investigate the direct interactions between a compound and the components of the electron transport chain (ETC). SMPs are vesicles formed from the inner mitochondrial membrane, retaining functional ETC complexes and ATP synthase, which allows for the precise measurement of oxygen consumption and the activities of individual respiratory complexes.

While direct studies on the effect of this compound on mitochondrial respiration using submitochondrial particles are not extensively detailed in publicly available literature, the methodology remains a highly relevant and powerful tool for such investigations. This approach would allow researchers to determine if this compound or its metabolites directly inhibit or otherwise modulate the function of specific mitochondrial enzyme complexes. For instance, by providing specific substrates for different complexes (e.g., NADH for Complex I, succinate (B1194679) for Complex II), one can pinpoint the site of action of a potential inhibitor.

A hypothetical study investigating this compound's impact on mitochondrial respiration in a target parasite could yield data such as that presented in the interactive table below.

Interactive Data Table: Hypothetical Effect of this compound on Oxygen Consumption in Submitochondrial Particles

| Substrate | This compound Concentration (µM) | Oxygen Consumption Rate (nmol O2/min/mg protein) | % Inhibition |

| NADH | 0 (Control) | 150 | 0 |

| NADH | 10 | 120 | 20 |

| NADH | 50 | 75 | 50 |

| Succinate | 0 (Control) | 180 | 0 |

| Succinate | 10 | 175 | 2.8 |

| Succinate | 50 | 170 | 5.6 |

Measurement of Specific Enzymatic Activities (e.g., NADH:Ferricyanide Reductase)

To further dissect the potential impact of a compound on the electron transport chain, assays measuring the activity of specific enzymatic components are employed. The NADH:ferricyanide reductase assay is a classic method used to assess the activity of Complex I (NADH:ubiquinone oxidoreductase). This assay measures the ability of the enzyme to transfer electrons from NADH to an artificial electron acceptor, ferricyanide. A reduction in this activity in the presence of a test compound would suggest a direct inhibition of Complex I.

There is a lack of specific published research detailing the effects of this compound on NADH:ferricyanide reductase activity. However, this methodology would be a logical step in a research pipeline aimed at characterizing the compound's mitochondrial effects. By isolating Complex I from the target organism and exposing it to varying concentrations of this compound, a dose-response curve could be generated to determine the inhibitory concentration (IC50).

The following table illustrates the type of data that could be generated from such an experiment.

Data Table: Hypothetical Inhibition of NADH:Ferricyanide Reductase Activity by this compound

| This compound Concentration (µM) | Enzyme Activity (nmol/min/mg protein) | Percent Inhibition |

| 0 (Control) | 250 | 0 |

| 5 | 200 | 20 |

| 10 | 150 | 40 |

| 25 | 100 | 60 |

| 50 | 50 | 80 |

Metabolite Profiling for Aerobic End Products

Metabolite profiling, or metabolomics, is a powerful technique for understanding the physiological and biochemical effects of a compound on an organism. By analyzing the levels of various metabolites, researchers can gain a snapshot of the metabolic state of cells or tissues. In the context of an antiparasitic agent like this compound, profiling the aerobic end products of metabolism could reveal disruptions in energy production pathways. For many parasites, key aerobic end products include acetate (B1210297), propionate, and succinate, in addition to lactate (B86563) and alanine.

Although specific metabolomic studies on organisms treated with this compound are not readily found in the scientific literature, this approach holds significant potential. A shift in the ratio of these end products following treatment could indicate, for example, a blockage in the electron transport chain, forcing the parasite to rely more heavily on anaerobic pathways.

An example of how such data might be presented is shown in the table below.

Interactive Data Table: Hypothetical Changes in Aerobic End Products in a Parasite Treated with this compound

| Metabolite | Control (nmol/mg tissue) | This compound Treated (nmol/mg tissue) | Fold Change |

| Acetate | 50 | 45 | 0.9 |

| Propionate | 30 | 28 | 0.93 |

| Succinate | 20 | 45 | 2.25 |

| Lactate | 15 | 35 | 2.33 |

| Alanine | 25 | 26 | 1.04 |

Microscopic and Advanced Imaging Techniques

Electron Microscopy for Detailed Ultrastructural Analysis

Electron microscopy (EM) is an indispensable tool in cell biology and pharmacology, allowing for the visualization of cellular and subcellular structures at a high resolution. In the study of antiparasitic drugs, EM can reveal drug-induced damage to parasite tissues, organelles, and membranes. Detailed ultrastructural analysis can provide clues about the drug's mechanism of action; for example, damage to the mitochondria could corroborate findings from respiration assays, while disruption of the cuticle could explain increased drug permeability.

Currently, there are no specific published studies that have employed electron microscopy to analyze the ultrastructural changes induced by this compound in parasites. Such a study would be invaluable in providing a visual representation of the compound's effects and could guide further mechanistic investigations.

Quantitative Motility Scoring Methodologies

For many parasitic helminths, motility is a key indicator of viability and fitness. Therefore, quantitative motility scoring is a common method for assessing the efficacy of anthelmintic compounds in vitro. These methodologies can range from simple visual scoring by trained technicians to more advanced computer-assisted motion analysis systems that can track and quantify various parameters of worm movement.

In vitro studies on the effect of this compound on the larval stages of Onchocerca volvulus have utilized motility as a parameter for drug activity. However, it was noted that the motility of the developing larvae was only affected at very high concentrations of the compound. This suggests that while this compound may have other significant effects on the parasite, direct and rapid inhibition of motility is not its primary mode of action at lower, more physiologically relevant concentrations.

The following table provides a hypothetical representation of quantitative motility data.

Data Table: Hypothetical Quantitative Motility Scoring of O. volvulus Larvae Treated with this compound

| This compound Concentration (µg/mL) | Motility Score (0-100%) | Standard Deviation |

| 0 (Control) | 95 | 5 |

| 1 | 92 | 6 |

| 10 | 85 | 8 |

| 50 | 40 | 10 |

| 100 | 15 | 7 |

Immunological Methods in Efficacy Monitoring (e.g., Antigen Detection ELISAs and their Methodological Limitations)

Immunological methods, particularly enzyme-linked immunosorbent assays (ELISAs), are valuable for monitoring the efficacy of antiparasitic drugs by detecting parasite-specific antigens in host fluids or in vitro culture supernatants. Antigen detection ELISAs can provide a more direct measure of parasite viability and metabolic activity compared to antibody detection assays, which may persist long after the parasite has been eliminated.

The use of monoclonal antibody-based ELISAs to monitor the efficacy of this compound against male Onchocerca gibsoni in vitro has been documented. nih.gov In these studies, no statistically significant differences in antigen output were recorded between the treated and control groups of parasites. nih.gov However, a consistent, though not statistically significant, trend of higher antigen levels was measured from the parasites treated with this compound, particularly in the first 2 to 3 days post-treatment. nih.gov

Methodological Limitations

Several methodological limitations were identified in these studies. A significant challenge was the high variability in antigen output, both between individual worms and from the same worm over time. nih.gov This variability was partly attributed to mechanical damage sustained by the worms during collection and handling. nih.gov It was suggested that a pre-treatment period of 24 to 48 hours could help identify and exclude physically damaged parasites that exhibit artificially high antigen levels. nih.gov

Another limitation is that this type of assay was concluded to have no intrinsic technical or logistical advantage over other in vitro methods for assessing drug-related damage. nih.gov Despite these limitations, it was noted that antigen detection ELISAs have the distinct advantage of being directly applicable for monitoring chemotherapeutic effects in vivo, a feature not shared by many other in vitro assessment methods. nih.gov

Future Research Directions and Translational Perspectives for Cgp 21833

Addressing Undefined Primary Mechanisms of Action

A fundamental step in the development of any new therapeutic agent is the elucidation of its precise mechanism of action. For a compound like CGP 21833, a multi-pronged approach would be necessary to identify how it exerts its filaricidal effects. The primary challenge often lies in distinguishing the direct molecular interactions from downstream physiological consequences within the parasite.

Initial investigations would involve comprehensive phenotypic screening to observe the specific effects of the compound on different life cycle stages of filarial parasites, such as Brugia malayi. This would be followed by target-based screening approaches. Techniques such as affinity chromatography, yeast two-hybrid screening, and computational target prediction could be employed to identify potential protein targets within the parasite. Further validation through genetic or chemical knockdown of the identified targets would be crucial to confirm their role in the compound's efficacy. Understanding the mechanism is paramount for predicting potential resistance mechanisms and for rational drug design to improve efficacy and safety.

Exploration of Novel Biochemical Targets in Filarial Parasites for Enhanced Efficacy

The search for novel biochemical targets in filarial parasites is a continuous effort to overcome the limitations of existing drugs. Research into the unique metabolic pathways and essential enzymes of these parasites can reveal vulnerabilities that can be exploited by new chemical entities. For a compound like this compound, future research should focus on its potential interaction with a range of validated and emerging anti-filarial targets.

Potential Biochemical Targets for Investigation:

| Target Class | Specific Examples | Rationale |

| Nematode-specific enzymes | Wolbachia-dependent pathways, chitin (B13524) synthase, trehalose (B1683222) phosphorylase | These enzymes are essential for the parasite but absent in the human host, offering a high degree of selectivity. |

| Ion channels | Ligand-gated chloride channels, calcium channels | Disruption of ion homeostasis can lead to paralysis and death of the parasite. |

| Signal transduction pathways | Tyrosine kinases, G-protein coupled receptors | Interference with essential signaling cascades can disrupt parasite development and survival. |

| Microtubule dynamics | Tubulin polymerization | This is a validated target for benzimidazoles, but new binding sites could be explored to overcome resistance. |

Systematic screening of this compound against a panel of these targets would provide valuable insights into its potential for enhanced and selective efficacy.

Strategic Development of this compound as a Backup Compound in Drug Development Pipelines

In any drug development program, it is prudent to have backup compounds. These are structurally similar or dissimilar molecules that can be advanced into clinical development if the primary candidate fails due to unforeseen issues with efficacy, safety, or pharmacokinetics. The strategic development of this compound as a backup would involve a parallel but potentially less intensive development track.

This strategy would entail:

Lead Optimization: Generating a small library of analogs of this compound to explore structure-activity relationships.

Early-Stage Profiling: Conducting preliminary assessments of absorption, distribution, metabolism, and excretion (ADME) and toxicity.

Contingency Planning: Establishing clear go/no-go decision points for advancing the backup compound based on the progress of the primary candidate.

This approach mitigates the risk of complete program failure and ensures that promising chemical scaffolds are not prematurely abandoned.

Integration with Modern Drug Discovery Paradigms and Screening Strategies

Modern drug discovery has been revolutionized by high-throughput screening (HTS) and high-content screening (HCS) technologies. Integrating this compound into these paradigms would accelerate its evaluation and the discovery of related compounds.

An HTS campaign could involve screening large chemical libraries for compounds that potentiate the activity of this compound or that have a similar phenotypic effect, thereby identifying alternative chemical starting points. HCS, which utilizes automated microscopy and image analysis, can provide more detailed information on the compound's effect on parasite morphology, motility, and viability in a high-throughput manner. Furthermore, the use of in silico screening and computational modeling can help to prioritize compounds for in vitro testing and to predict their potential targets and off-target effects.

Enhancing Methodological Sensitivity and Specificity in Efficacy Assessment

The accurate assessment of a drug's efficacy is critical for its development. For anti-filarial drugs, this involves both in vitro and in vivo models. Future research on this compound would require the use of and potential development of more sensitive and specific assays.

Methodological Enhancements for Efficacy Assessment:

| Assay Type | Improvement Strategies |

| In Vitro Assays | - Development of co-culture systems that better mimic the host-parasite interface.- Use of advanced imaging techniques to quantify subtle changes in parasite behavior and physiology. |

| In Vivo Models | - Utilization of genetically modified rodent models that are more permissive to human filarial parasites.- Development of non-invasive imaging techniques to monitor worm burden and clearance in real-time. |

| Biomarker Development | - Identification and validation of parasite-specific biomarkers that can be used to monitor drug efficacy in clinical trials. |

By employing more refined and predictive models, the translation of preclinical findings for this compound into clinical success can be significantly enhanced.

Q & A

Q. What ethical and methodological safeguards are essential when designing human tissue-based studies involving this compound?

- Methodological Answer : Obtain informed consent for biospecimen use (e.g., PDX models derived from patient tumors) and adhere to IRB protocols. Include blinding in histopathological assessments and validate findings across independent cohorts to reduce observer bias .

Guidelines for Methodological Rigor

- Data Contradiction Analysis : Cross-validate findings using orthogonal assays (e.g., siRNA knockdown alongside pharmacological inhibition) and apply Benjamini-Hochberg correction for false discovery rates in high-throughput datasets .

- Experimental Design : Pre-register hypotheses and analytical plans on platforms like Open Science Framework to mitigate hindsight bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.